N-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body . Pyrroles are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
1,2,4-Triazoles can be synthesized using various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . The synthesis of pyrrole derivatives often involves the reaction of α-amino acids and α-amino ketones .Molecular Structure Analysis
1,2,4-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . Pyrroles have a five-membered aromatic ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazoles and pyrroles can vary widely depending on the specific compound and the conditions. For example, the amino group in position 4 of a 1,2,4-triazole ring can be converted into a 4-methoxyphenylenamino group .Properties
IUPAC Name |
(E)-1-[1-(3-chloro-4-methylphenyl)pyrrol-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c1-11-4-5-12(7-14(11)15)20-6-2-3-13(20)8-18-19-9-16-17-10-19/h2-10H,1H3/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMEPDYGPMYLJ-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2C=NN3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2/C=N/N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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